molecular formula C11H10N4O4 B12883815 N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide

N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide

Cat. No.: B12883815
M. Wt: 262.22 g/mol
InChI Key: QONMLVPKHMQCCT-UHFFFAOYSA-N
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Description

N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is a heterocyclic compound with the molecular formula C11H10N4O4 and a molecular weight of 262.22 g/mol This compound is characterized by the presence of a quinoline ring substituted with a nitro group and an oxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-nitroquinoline, which is then subjected to further reactions.

    Formation of Oxyacetimidamide Moiety: The 5-nitroquinoline is reacted with appropriate reagents to introduce the oxyacetimidamide group. This step may involve the use of hydroxylamine derivatives and suitable catalysts.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce aminoquinoline compounds.

Scientific Research Applications

N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide involves its interaction with molecular targets and pathways. The nitro group and the quinoline ring play crucial roles in its biological activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetamide
  • N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetonitrile
  • N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetohydrazide

Uniqueness

N-Hydroxy-2-((5-nitroquinolin-8-yl)oxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

N'-hydroxy-2-(5-nitroquinolin-8-yl)oxyethanimidamide

InChI

InChI=1S/C11H10N4O4/c12-10(14-16)6-19-9-4-3-8(15(17)18)7-2-1-5-13-11(7)9/h1-5,16H,6H2,(H2,12,14)

InChI Key

QONMLVPKHMQCCT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)[N+](=O)[O-]

Origin of Product

United States

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